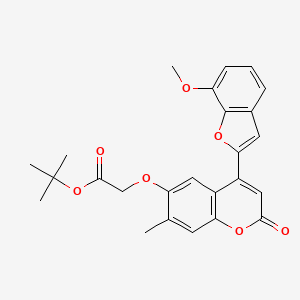
tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C25H24O7 and its molecular weight is 436.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Identity
tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate, with the CAS number 898430-31-4, has a molecular formula of C25H24O7 and a molecular weight of 436.5 g/mol. Its structure features a coumarin core linked to a methoxybenzofuran moiety, suggesting potential bioactivity in various biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of coumarin derivatives, including those similar to this compound. For instance, compounds with a coumarin backbone have demonstrated significant cytotoxicity against various cancer cell lines. In vitro evaluations using MCF-7 breast cancer cells revealed IC50 values as low as 0.47 µM for structurally related compounds, indicating strong antitumor activity .
The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways associated with cancer progression. For example, coumarin derivatives have been shown to inhibit acetylcholinesterase (AChE), which is linked to neurodegenerative diseases but also plays a role in cancer cell signaling . The structural modifications in this compound may enhance its interaction with these biological targets.
Antioxidant Activity
Coumarins are also recognized for their antioxidant properties , which can contribute to their anticancer effects by reducing oxidative stress in cells. Various studies have assessed the antioxidant capacity of similar compounds using assays like DPPH and ABTS, showing promising results that suggest potential protective effects against cellular damage .
Enzyme Inhibition
In addition to AChE inhibition, some studies indicate that certain coumarin derivatives exhibit selective inhibition against tumor-associated carbonic anhydrases (hCA IX), which are implicated in tumor growth and metastasis. The selectivity observed in related compounds suggests that this compound might also possess similar properties, making it a candidate for further investigation .
Table: Summary of Biological Activities
| Activity Type | Compound Reference | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | Coumarin Derivative | 0.47 µM | Effective against MCF-7 cells |
| AChE Inhibition | Related Coumarins | 2.7 µM | Potential for Alzheimer's treatment |
| Antioxidant | Various Coumarins | Varies | Effective in DPPH/ABTS assays |
| hCA IX Inhibition | Coumarin Derivative | 21.8 nM | Selective for tumor-associated isoform |
Case Study: Synthesis and Evaluation
A notable study focused on the synthesis of coumarin-based compounds demonstrated their biological evaluation through in vitro assays. The synthesized compounds were assessed for their anticancer activity against various cell lines, revealing significant cytotoxic effects correlated with their structural features . Molecular docking studies further elucidated the binding interactions between these compounds and their target enzymes, supporting the observed biological activities.
Propiedades
IUPAC Name |
tert-butyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O7/c1-14-9-20-16(11-19(14)29-13-23(27)32-25(2,3)4)17(12-22(26)30-20)21-10-15-7-6-8-18(28-5)24(15)31-21/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAPWMZUOFLEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC(=O)OC(C)(C)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














